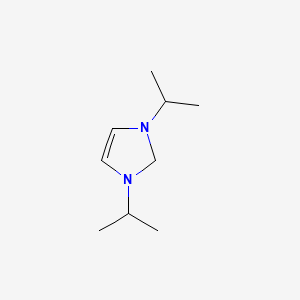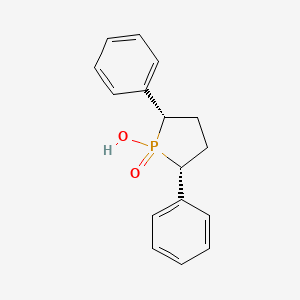
Ethyl 3-(1-benzyl-4-oxopiperidin-3-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(1-benzyl-4-oxopiperidin-3-yl)propanoate is a chemical compound that belongs to the class of esters It is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom The compound also features a benzyl group attached to the nitrogen atom and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(1-benzyl-4-oxopiperidin-3-yl)propanoate typically involves the reaction of ethyl 3-oxopiperidine-4-carboxylate with benzyl bromide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution of the bromide by the nitrogen atom in the piperidine ring. The reaction is usually conducted in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(1-benzyl-4-oxopiperidin-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the ketone group to a secondary alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in the presence of suitable electrophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Ethyl 3-(1-benzyl-4-oxopiperidin-3-yl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(1-benzyl-4-oxopiperidin-3-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Ethyl 3-(1-benzyl-4-oxopiperidin-3-yl)propanoate can be compared with other similar compounds, such as:
Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate: Similar structure but different ester group positioning.
Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate hydrochloride: Similar core structure with a hydrochloride salt form.
Ethyl 1-benzyl-5-hydroxy-1,2,3,6-tetrahydro-4-pyridinecarboxylate: Contains a hydroxyl group instead of a ketone.
Propiedades
Fórmula molecular |
C17H23NO3 |
|---|---|
Peso molecular |
289.4 g/mol |
Nombre IUPAC |
ethyl 3-(1-benzyl-4-oxopiperidin-3-yl)propanoate |
InChI |
InChI=1S/C17H23NO3/c1-2-21-17(20)9-8-15-13-18(11-10-16(15)19)12-14-6-4-3-5-7-14/h3-7,15H,2,8-13H2,1H3 |
Clave InChI |
WYOSZIUQEVKRJH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCC1CN(CCC1=O)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Bromo-3-chloropyrrolo[1,2-c]pyrimidine](/img/structure/B15201265.png)


![tert-butyl 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B15201283.png)

![methyl 7-bromo-1H-imidazo[1,2-b]pyrazole-3-carboxylate](/img/structure/B15201304.png)
![5-Benzyl-2-(4-methoxybenzyl)hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one](/img/structure/B15201312.png)
![Di-tert-butyl 5a,6,6a,11a,12,12a-hexahydro-6,12-methanoindolo[3,2-b]carbazole-5,11-dicarboxylate](/img/structure/B15201313.png)

![1-Chloro-2-[chloro(difluoro)methyl]-1,1-difluoropentan-2-ol](/img/structure/B15201346.png)


